DL-TBOA

説明

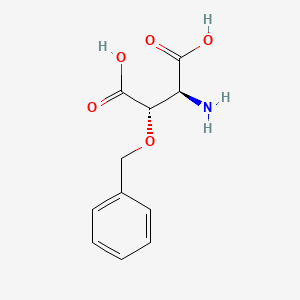

DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes. This compound is known for its ability to block the uptake of glutamate and aspartate, which are crucial neurotransmitters in the central nervous system .

準備方法

Synthetic Routes and Reaction Conditions

DL-TBOA is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. One common synthetic route includes the following steps :

- Protection of the amino group of aspartic acid.

- Formation of the β-benzyloxy intermediate.

- Deprotection of the amino group to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the synthetic route mentioned above. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .

化学反応の分析

Biochemical Binding Kinetics with Glutamate Transporters

DL-TBOA exhibits high-affinity binding to EAAT subtypes, with distinct inhibitory constants (Table 1). Electrophysiological studies demonstrate that this compound competitively blocks glutamate-induced currents without inducing transporter-associated currents, confirming its non-transportable nature .

Key Findings:

-

EAAT1 (GLAST): Half-maximal inhibitory concentration (IC₅₀) = 70 µM .

-

EAAT2 (GLT-1): IC₅₀ = 6 µM, making it 13-fold more potent than dihydrokainate (IC₅₀ = 79 µM) .

-

EAAT4/EAAT5: Inhibition constants (Kᵢ) = 4.4 µM and 3.2 µM, respectively .

Table 1: Inhibitory Potency of this compound Across EAAT Subtypes

| Transporter Subtype | IC₅₀/Kᵢ (µM) |

|---|---|

| EAAT1 (GLAST) | 70 |

| EAAT2 (GLT-1) | 6 |

| EAAT3 (EAAC1) | 6 |

| EAAT4 | 4.4 |

| EAAT5 | 3.2 |

Sodium Ion Dependency in Binding Kinetics

This compound binding to glutamate transporters is sodium-dependent. Stopped-flow fluorimetry experiments on the archaeal homolog Glt<sub>Ph</sub> revealed:

-

Rate-limiting step: Binding of the first Na⁺ ion precedes substrate/inhibitor association .

-

Binding rate (kᵣ): Increases linearly with Na⁺ concentration (slope = 26 ± 1.7 M⁻¹s⁻¹) .

-

Dissociation: Requires Na⁺ dissociation, with kinetics modulated by ion concentration .

Figure 1: Sodium Dependence of this compound Binding

Where = 26 M⁻¹s⁻¹ (this compound) vs. 36 M⁻¹s⁻¹ (L-aspartate).

Mechanistic Comparison with Other Inhibitors

This compound’s non-transportable mechanism contrasts with substrate-type inhibitors (e.g., L-trans-pyrrolidine-2,4-dicarboxylate). Key distinctions include:

-

Lack of induced currents: Unlike transportable substrates, this compound does not elicit transporter-associated ionic currents .

-

Stability: this compound is chemically more stable than benzoyl analogs, enhancing its utility in prolonged experiments .

Functional Consequences of Transport Inhibition

This compound increases extracellular glutamate ([glu]ₒ) by blocking reuptake:

-

Synaptic effects: Prolongs NMDA receptor currents by delaying glutamate clearance (τ increased from 254 ms to 662 ms) .

-

Neurotoxicity: Elevates [glu]ₒ during ischemia, exacerbating excitotoxic damage in retinal models .

Structural Insights from Binding Studies

Cryo-EM and crystallographic data show this compound binds the inward-facing conformation of Glt<sub>Ph</sub>, stabilizing the transport domain against the scaffold . This interaction prevents conformational transitions required for substrate translocation.

科学的研究の応用

Key Properties:

- Ki values :

- EAAT1: 42 µM

- EAAT2: 5.7 µM

- Chemical Stability : More stable than its benzoyl analog, making it a reliable tool for research .

Excitotoxicity Studies

This compound has been instrumental in understanding excitotoxicity, which is associated with various neurological disorders. For instance, studies demonstrate that administration of this compound can induce neuronal damage and convulsive behavior in animal models, highlighting its role in excitotoxic pathways.

Case Study:

- Animal Model : Wistar rats

- Dosage : Microdialysis administration of 500 µM

- Findings : Increased extracellular levels of aspartate and glutamate were observed, leading to neuronal damage in the hippocampus .

Cancer Research

In cancer studies, this compound has shown promise as a therapeutic agent. It alters the activity of glutamate transporters in colorectal cancer cells, enhancing the efficacy of chemotherapeutic agents.

Mechanism in Cancer Cells

This compound reduces chemotherapy-induced p53 induction and augments cell death in resistant colorectal cancer (CRC) cells when treated with specific chemotherapeutics like SN38.

Case Study:

- Cell Lines : HCT116 and LoVo cells

- Observations :

Clinical Implications

Although currently in preclinical stages, this compound's ability to modulate glutamate transporter activity may lead to novel treatment strategies for conditions characterized by excitotoxicity or resistance to chemotherapy.

Data Summary Table

作用機序

DL-TBOA exerts its effects by competitively inhibiting excitatory amino acid transporters, thereby blocking the uptake of glutamate and aspartate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect synaptic transmission and neuronal excitability . The compound interacts with multiple EAAT isoforms, including EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, with varying affinities .

類似化合物との比較

DL-TBOA is often compared with other glutamate transporter inhibitors, such as L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) and dihydrokainate . While this compound is a non-transportable inhibitor, t-2,4-PDC is a substrate inhibitor. This difference in mechanism of action makes this compound a more potent and selective tool for studying glutamate transporters .

Similar Compounds

L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC): A substrate inhibitor of glutamate transporters.

Dihydrokainate: A selective inhibitor of EAAT2.

UCPH-101: A selective inhibitor of EAAT1.

This compound’s unique non-transportable inhibition mechanism and high selectivity for multiple EAAT isoforms make it a valuable compound for research in various scientific fields.

生物活性

DL-TBOA (DL-threo-β-benzyloxyaspartate) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in regulating glutamate levels in the central nervous system. This compound has been studied extensively for its biological activity, particularly its effects on cell viability, neurotoxicity, and potential therapeutic applications in cancer and neurological disorders.

This compound acts as a competitive, non-transportable blocker of EAATs, primarily inhibiting EAAT2, EAAT3, EAAT1, EAAT4, and EAAT5. The half-maximal inhibitory concentration (IC50) values for these transporters are as follows:

| Transporter | IC50 (μM) |

|---|---|

| EAAT2 | 6 |

| EAAT3 | 6 |

| EAAT1 | 70 |

| EAAT4 | 4.4 |

| EAAT5 | 3.2 |

This selectivity for EAATs over ionotropic and metabotropic glutamate receptors makes this compound a valuable tool in neuroscience research and potential therapeutic contexts .

Neurotoxic Effects

Research indicates that this compound can induce significant neurotoxic effects. In organotypic hippocampal slice cultures, the addition of this compound for 48 hours resulted in cell death across various hippocampal regions, with effective concentrations (EC50) ranging from 38 to 48 μM. This neurotoxicity is attributed to the inhibition of glutamate transporters, which disrupts the clearance of extracellular glutamate and can lead to excitotoxicity .

Case Study: Ischemic Insult

In a study examining the effects of oxygen-glucose deprivation (OGD), it was found that while this compound induced cell death when applied continuously, its application during OGD significantly reduced propidium iodide uptake—a marker for cell death—indicating a protective effect under certain conditions. This suggests that partial inhibition of glutamate transporters during energy failure may mitigate excitotoxic damage .

Effects on Cancer Cell Viability

This compound has also been investigated for its role in modulating chemotherapy responses in colorectal cancer cells. In vitro studies demonstrated that this compound augmented cell death induced by SN38 (a topoisomerase I inhibitor) while counteracting cell death caused by oxaliplatin (a platinum-based drug). This differential effect highlights the potential of this compound as a modulator of drug resistance in cancer therapy:

| Drug | Effect of this compound |

|---|---|

| SN38 | Augmented cell death |

| Oxaliplatin | Counteracted cell death |

These findings are significant as they suggest that this compound may enhance the efficacy of certain chemotherapeutic agents while reducing the cytotoxic effects of others .

Summary of Research Findings

- Glutamate Transport Inhibition : this compound effectively inhibits multiple EAATs with varying selectivity.

- Neurotoxicity : Prolonged exposure leads to significant cell death in hippocampal neurons.

- Cancer Modulation : Alters response to chemotherapy drugs, enhancing sensitivity to some while providing protection against others.

特性

IUPAC Name |

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOBCYXURWDEDS-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415515 | |

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208706-75-6 | |

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。